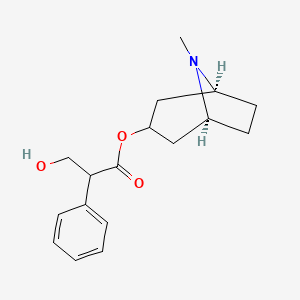

(Rac)-Atropine-d3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

(Rac)-Atropine-d3 is the stable, deuterium-labeled form of (Rac)-Atropine, a tropane alkaloid and competitive antagonist of muscarinic acetylcholine receptors. While chemically similar to its unlabeled counterpart, its primary value is not in its pharmacological activity but in its critical role as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accurate quantification of atropine is essential in clinical and forensic toxicology, pharmacokinetic studies, and quality control of natural products. (Rac)-Atropine-d3 serves as the benchmark for achieving the highest levels of accuracy and precision in these applications by correcting for variability during sample preparation and analysis.

References

- [1] Ho, W., et al. Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes. J. Chromatogr. B Analyt. Technol. Biomed. Life Sci. 965, 210-215 (2014).

- [2] Stokvis, E., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun. Mass Spectrom. 19, 401-407 (2005).

- [4] Kintz, P., et al. Testing for atropine and scopolamine in hair by LC-MS-MS after Datura inoxia abuse. J. Anal. Toxicol. 30, 395-399 (2006).

- [5] Ojanperä, I., et al. Pharmacokinetic implications for the clinical use of atropine, scopolamine and glycopyrrolate. Clin. Pharmacokinet. 25, 353-366 (1993).

- [6] Gu, H., et al. Chapter 18: Quantification of Atropine in Datura stramonium Seeds Using Direct Analysis in Real Time-High Resolution Mass Spectrometry. In: DART-MS in Action. (2018).

For quantitative mass spectrometry, substituting (Rac)-Atropine-d3 with a non-isotopically labeled structural analog (e.g., homatropine, scopolamine, or cocaine-d3) introduces significant analytical errors. These compounds exhibit different chromatographic retention times, ionization efficiencies, and extraction recoveries compared to atropine. Consequently, they cannot accurately compensate for analyte loss during sample preparation or for matrix-induced signal suppression or enhancement in the mass spectrometer—a critical failure in complex biological or botanical samples. Relying on such substitutes compromises assay precision and accuracy, making the resulting data unreliable for regulated bioanalysis, pharmacokinetic modeling, or clinical diagnostics. Therefore, for applications demanding high fidelity, a stable isotope-labeled internal standard that is chemically and physically identical to the analyte is the only appropriate choice.

References

- [1] Stokvis, E., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun. Mass Spectrom. 19, 401-407 (2005).

- [2] Haen, E., et al. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma. J. Chromatogr. B Analyt. Technol. Biomed. Life Sci. 878, 435-442 (2010).

- [4] White, S. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Limited.

- [6] Butt, F., et al. Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers (2017).

Unambiguous Mass Separation for Interference-Free Detection

The +3 Dalton mass shift of (Rac)-Atropine-d3 ensures clear separation from the unlabeled analyte in a mass spectrometer. In LC-MS/MS methods, this allows for the selection of distinct mass-to-charge (m/z) transitions for the analyte (e.g., m/z 290.2 → 124.0) and the internal standard (m/z 293.1 → 127.0), eliminating signal overlap and isotopic crosstalk. This separation is fundamental to its function, preventing the analyte's signal from artificially inflating the standard's signal, which is a prerequisite for accurate quantification.

| Evidence Dimension | Precursor Ion Mass-to-Charge Ratio (m/z) |

| Target Compound Data | 293.1 (for Atropine-d3) |

| Comparator Or Baseline | Unlabeled Atropine: 290.2 |

| Quantified Difference | +3.0 Da Mass Shift |

| Conditions | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI+). |

This mass difference is the primary reason for procuring this compound; it enables the instrument to distinguish the analyte from the standard, which is non-negotiable for the internal standard dilution method.

Identical Chromatographic Elution for Accurate Matrix Effect Correction

Due to its identical physicochemical structure, (Rac)-Atropine-d3 co-elutes perfectly with unlabeled atropine in liquid chromatography systems. This ensures that both the analyte and the internal standard experience the exact same matrix effects (ion suppression or enhancement) as they enter the mass spectrometer. Methods using non-isotopic standards, which elute at different times, cannot provide this level of correction, leading to significant quantification errors. The ability to correct for these sample-specific effects is a key performance differentiator.

| Evidence Dimension | Chromatographic Retention Time |

| Target Compound Data | Effectively identical to unlabeled atropine |

| Comparator Or Baseline | Structural Analogs (e.g., Scopolamine, Homatropine): Different retention times |

| Quantified Difference | Near-zero deviation from analyte vs. significant deviation for analogs |

| Conditions | Reversed-phase liquid chromatography (e.g., C18 column). |

Co-elution is critical for process reproducibility; it guarantees that any analytical variability affecting the analyte also affects the standard, allowing for reliable mathematical correction and generating trustworthy data.

Improved Assay Precision and Accuracy in Validated Bioanalytical Methods

Validated LC-MS/MS methods utilizing (Rac)-Atropine-d3 demonstrate superior analytical performance. For example, a method for quantifying atropine in mouse plasma achieved intraday and interday precision with a coefficient of variation (%CV) below 5% and accuracy within ±15% of the theoretical concentration. In another study, a validated method for human plasma reported intraday and interday precision below 10% and accuracy within ±7%. These performance metrics often surpass those of methods relying on structural analogs or external calibration, which are more susceptible to variability.

| Evidence Dimension | Assay Precision (Interday %CV) |

| Target Compound Data | < 5-10% (using Atropine-d3 IS) |

| Comparator Or Baseline | Typically >15% (for methods without a co-eluting IS) |

| Quantified Difference | 2-3 fold improvement in precision |

| Conditions | Validated LC-MS/MS assays in biological matrices (human and mouse plasma). |

High precision and accuracy are required for regulatory compliance (e.g., FDA, EMA guidelines) and ensure the reliability and reproducibility of data for clinical decisions and pharmacokinetic modeling.

Pharmacokinetic and Bioavailability Studies

This compound is the right choice for characterizing the absorption, distribution, metabolism, and excretion (ADME) of atropine. Its ability to enable highly precise and accurate quantification in plasma, even at low pg/mL levels, is essential for building reliable pharmacokinetic models required for drug development and regulatory submissions.

Clinical and Forensic Toxicology

In scenarios requiring definitive identification and quantification of atropine exposure or poisoning, (Rac)-Atropine-d3 is critical. It ensures that results from complex matrices like blood, urine, or hair are accurate and legally defensible, which is unachievable with less reliable internal standards.

Quality Control in Food and Natural Products

For the quantification of atropine contamination in food products (e.g., cereals) or for standardizing the alkaloid content in botanical materials, this internal standard is essential. It corrects for complex matrix effects inherent in plant-based samples, enabling compliance with food safety regulations and ensuring product consistency.

References

- [1] Ojanperä, I., et al. Pharmacokinetic implications for the clinical use of atropine, scopolamine and glycopyrrolate. Clin. Pharmacokinet. 25, 353-366 (1993).

- [2] BARDA Atropine Protocol: BP-C-19010 Version 3.0. ClinicalTrials.gov (2019).

- [3] Ho, W., et al. Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes. J. Chromatogr. B Analyt. Technol. Biomed. Life Sci. 965, 210-215 (2014).

- [4] Kintz, P., et al. Testing for atropine and scopolamine in hair by LC-MS-MS after Datura inoxia abuse. J. Anal. Toxicol. 30, 395-399 (2006).

- [5] Malys, M., et al. Application of a streamlined LC-MS/MS methodology for the determination of atropine and scopolamine in cereals from Asian and African countries. Food Addit. Contam. Part A Chem. Anal. Control Expo. Risk Assess. 37, 1913-1923 (2020).

Purity

Quantity

Color/Form

Rhombic needles (dilute ethyl alcohol)

White crystals or powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.83 (LogP)

log Kow = 1.83

Decomposition

Appearance

Melting Point

MP: 108.5 °C. Specific rotation: -21 deg @ 20 °C/D (ethanol) /(-)-form/

UNII

HA7DL7YA9K

GHS Hazard Statements

H330: Fatal if inhaled [Danger Acute toxicity, inhalation]

Drug Indication

Treatment of myopia

Livertox Summary

Drug Classes

Therapeutic Uses

... people poisoned by anticholinesterase organic phosphorus compounds have an increased tolerance for atropine sulfate.

MEDICATION (VET): ...USED ROUTINELY AS ADJUNCT TO GENERAL ANESTHESIA...TO DECR SALIVARY & AIRWAY SECRETIONS. ... USED TO FACILITATE OPHTHALMOSCOPIC EXAM OF INTERNAL OCULAR STRUCTURES & FUNCTIONS &...FOR TREATMENT OF VARIOUS OCULAR DISORDERS. ... ATROPINE IS ESSENTIAL ANTIDOTE TO ANTICHOLINESTERASE OVERDOSAGE & POISONING.

Adequate doses of atropine can abolish many types of reflex vagal cardiac slowing or asystole--for example, from inhalation of irritant vapors, stimulation of the carotid sinus, pressure on the eyeballs, peritoneal stimulation, or injection of contrast dye during cardiac catheterization. It also prevents or abruptly abolishes bradycardia or asystole caused by choline esters, acetylcholinesterase inhibitors, or other parasympathomimetic drugs, as well as cardiac arrest from electrical stimulation of the vagus.

For more Therapeutic Uses (Complete) data for ATROPINE (24 total), please visit the HSDB record page.

Pharmacology

Atropine Sulfate is the sulfate salt of atropine, a naturally-occurring alkaloid isolated from the plant Atropa belladonna. Atropine functions as a sympathetic, competitive antagonist of muscarinic cholinergic receptors, thereby abolishing the effects of parasympathetic stimulation. This agent may induce tachycardia, inhibit secretions, and relax smooth muscles. (NCI04)

Atropine is a synthetically-derived form of the endogenous alkaloid isolated from the plant Atropa belladonna. Atropine functions as a sympathetic, competitive antagonist of muscarinic cholinergic receptors, thereby abolishing the effects of parasympathetic stimulation. This agent may induce tachycardia, inhibit secretions, and relax smooth muscles. (NCI04)

Hyoscyamine is a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.

Hyoscyamine Sulfate is the sulfate salt of a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.

MeSH Pharmacological Classification

ATC Code

A03 - Drugs for functional gastrointestinal disorders

A03B - Belladonna and derivatives, plain

A03BA - Belladonna alkaloids, tertiary amines

A03BA01 - Atropine

A - Alimentary tract and metabolism

A03 - Drugs for functional gastrointestinal disorders

A03B - Belladonna and derivatives, plain

A03BA - Belladonna alkaloids, tertiary amines

A03BA03 - Hyoscyamine

S - Sensory organs

S01 - Ophthalmologicals

S01F - Mydriatics and cycloplegics

S01FA - Anticholinergics

S01FA01 - Atropine

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Acute Toxic

Other CAS

101-31-5

13269-35-7

Absorption Distribution and Excretion

The majority of hyoscyamine is eliminated in the urine as the unmetabolized parent compound.

Metabolism Metabolites

Associated Chemicals

Atropine sulfate;55-48-1

Wikipedia

Drug Warnings

DRY MOUTH, BLURRED VISION, PHOTOPHOBIA, ANHIDROSIS, & CONSTIPATION ARE UNAVOIDABLE SIDE EFFECTS...

...CONTRAINDICATED IN PERSONS WHOSE INTRAOCULAR PRESSURE IS...ELEVATED...IN PRESENCE OF PROSTATIC HYPERTROPHY OR ORGANIC PYLORIC STENOSIS. ...USED CAUTIOUSLY IN PT WITH PROSTATISM, URINARY RETENTION, DIABETES, HYPERTHYROIDISM, TACHYCARDIA, IN ELDERLY PERSONS, & CHILDREN UNDER 6 YR OF AGE.

ATROPINE IS OF NO VALUE IN DELAYED TYPE OF MUSHROOM POISONING DUE TO TOXINS OF A PHALLOIDES & CERTAIN OTHER SPECIES OF SAME GENUS.

For more Drug Warnings (Complete) data for ATROPINE (16 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

... From Atropa belladonna L., Datura stramonium L., and other Solanaceae. Extraction procedure: Clemnitius, J. Prakt. Chem. 116, 276 (1927). During extraction, partial racemization of the l-hyoscyamine takes place...completed...with dil alkali on heating in chloroform soln: Schneider, Arch. Pharm. 284, 306 (1951)

Extraction of dried leaves and roots of Atropa belladonna L., Solanaceae, growing in Southern and Central Europe, Asia Minor, and Algeria and clutivated in North America, yields atropine, hyoscyamine, and scopolamine. Leaves usually contain 0.3-0.5% total alkaloids. Dried root contains 0.4-0.7% total alkaloids.

General Manufacturing Information

...ATROPINE HAS NOT BEEN SHOWN TO OCCUR IN NATURAL SOURCES AS ALKALOID; IT IS RACEMIC MIXT OF D- & L-HYOSCYAMINE...

...ATROPINE MOLECULE CONSISTS OF 2 COMPONENTS JOINED THROUGH ESTER LINKAGE...ATROPINE, AN ORG BASE, &...TROPIC ACID.

Still one of the most important parasympatholytic agents.

Analytic Laboratory Methods

Analyte: atropine sulfate; matrix: pharmaceutical preparation (tablet); procedure: infrared absorption spectrophotometry with comparison to standards or visual reaction (precipitate) (chemical identification) /atropine sulfate/

Analyte: atropine sulfate; matrix: pharmaceutical preparation (ophthalmic solution); procedure: gas chromatography with flame ionization detection (assay purity) /atropine sulfate/

Analyte: atropine sulfate; matrix: pharmaceutical preparation (ophthalmic solution); procedure: infrared absorption spectrophotometry with comparison to standards or visual reaction (precipitate) (chemical identification) /atropine sulfate/

For more Analytic Laboratory Methods (Complete) data for ATROPINE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

A DROP OF URINE...FROM PT SUSPECTED OF ATROPINE TOXICOSIS CAUSES MYDRIASIS WHEN PLACED IN EYE OF CAT. ...TESTED PUPIL WILL NOT CONSTRICT WHEN EXPOSED TO LIGHT... THIS SIMPLE PROCEDURE...HELPFUL IN DIFERENTIAL DIAGNOSIS OF BELLADONNA INTOXICATION.

Interactions

ACTION OF ATROPINE POTENTIATES & IS POTENTIATED BY OTHER ANTICHOLINERGICS, SYMPATHOMIMETICS, CHOLINOLYTICS, MUSCARINIC RECEPTOR ANTAGONISTS. ACTION OF ATROPINE ANTAGONIZES & IS ANTAGONIZED BY CHOLINERGIC AGENTS, ANTICHOLINESTERASES, MUSCARINIC RECEPTOR AGONISTS, PARASYMPATHOMIMETICS, SYMPATHOLYTICS.

ATROPINE MAY ANTAGONIZE CNS DEPRESSANT DRUGS & POTENTIATE CNS EXCITATORY DRUGS. MAY EITHER POTENTIATE OR ANTAGONIZE TRANQUILIZERS.

/Atropine and Succinylcholine/. This combination though commonly used in children has been observed to incr the occurrence of skeletal muscle rigidity with malignant hyperthermia.

For more Interactions (Complete) data for ATROPINE (10 total), please visit the HSDB record page.

Stability Shelf Life

SLOWLY AFFECTED BY LIGHT. /ATROPINE SULFATE/

Atropine sulfate should be stored below 40 °C, preferably at room temp. Freezing should be avoided. Minimum hydrolysis occurs at pH 3.5. Atropine sulfate 1 mg/ml was found to retain potency for 3 months at room temp when 0.5 or 1 ml of soln was packaged in Tubex. /Atropine sulfate/